Carbuterol Acetate

Übersicht

Beschreibung

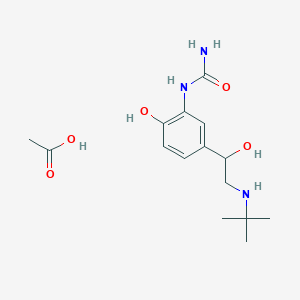

Carbuterol acetate is a chemical compound with the empirical formula C13H21N3O3 · C2H4O2 and a molecular weight of 327.38. It is known for its applications in various scientific fields, particularly in analytical and veterinary contexts .

Vorbereitungsmethoden

The synthesis of carbuterol acetate involves several steps, typically starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route often includes:

Step 1: Preparation of the core structure by reacting appropriate starting materials under controlled conditions.

Step 2: Introduction of functional groups through reactions such as alkylation or acylation.

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ automated systems for precise control over reaction parameters .

Analyse Chemischer Reaktionen

Carbuterol acetate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles

Common reagents and conditions used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halogens, amines

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

Veterinary Medicine Applications

Carbuterol Acetate is predominantly utilized in veterinary settings, especially for treating respiratory conditions in horses. Its bronchodilator properties are crucial for managing ailments such as:

- Equine Asthma : It helps alleviate symptoms by relaxing airway smooth muscles.

- Chronic Obstructive Pulmonary Disease (COPD) : this compound is employed to improve airflow and reduce respiratory distress.

Research Applications

This compound serves as a valuable research tool in exploring various respiratory diseases characterized by airway constriction. Key applications include:

- In Vitro and In Vivo Studies : Researchers utilize this compound to investigate signaling pathways involved in airway function and smooth muscle relaxation. For instance, studies have examined its effects on airway smooth muscle contractility in animal models, providing insights into the physiological processes underlying airway constriction.

- Comparative Effectiveness Research : Studies have compared the efficacy of this compound against other bronchodilators like Salmeterol in mouse models of asthma. These comparisons are essential for developing new therapeutic strategies for asthma management.

- Investigating Drug Interactions : Research has also focused on potential interactions between this compound and other medications, such as Digoxin, which is used for heart failure treatment. Understanding these interactions is vital for ensuring safe clinical use.

Case Studies

Several case studies illustrate the practical implications of this compound in both veterinary and human contexts:

- Case Study on Doping Control : A notable case involved a Polish canoeist who tested positive for clostebol acetate, a compound related to this compound, during doping control. The investigation revealed that the athlete had inadvertently used a topical medication containing clostebol acetate intended for her dog’s treatment. This case underscores the importance of understanding drug interactions and potential contamination sources in sports medicine .

Comparative Analysis with Other Beta-2 Agonists

The following table compares this compound with other commonly used beta-2 adrenergic agonists:

| Compound Name | Chemical Structure | Main Use | Unique Features |

|---|---|---|---|

| Albuterol | C13H21N3O3 | Asthma treatment | Longer duration of action compared to this compound |

| Terbutaline | C12H18N2O4S | Asthma and preterm labor | Acts as a tocolytic agent |

| Salbutamol | C13H21N3O5S | Asthma treatment | Available as an inhaler for quick relief |

| Fenoterol | C14H19N3O4 | Asthma treatment | More selective for beta-2 receptors |

This compound's unique application in veterinary medicine and its rapid onset make it distinct among beta-2 agonists, which often have longer durations or different routes of administration.

Wirkmechanismus

Carbuterol acetate exerts its effects primarily through the stimulation of beta adrenergic receptors. It selectively targets beta-2 adrenergic receptors, which are predominantly found in the tracheobronchial smooth muscle. This selective stimulation leads to bronchodilation, making it effective in treating respiratory conditions. The compound’s mechanism of action involves the activation of adenylate cyclase, which increases cyclic adenosine monophosphate (cAMP) levels, leading to relaxation of the smooth muscle .

Vergleich Mit ähnlichen Verbindungen

Carbuterol acetate can be compared with other similar compounds, such as:

- Clenbuterol hydrochloride

- Salbutamol acetate

- Terbutaline hemisulfate

- Zilpaterol hydrochloride

These compounds share similar bronchodilator properties but differ in their selectivity, potency, and duration of action. This compound is unique in its high selectivity for beta-2 adrenergic receptors and its prolonged duration of action compared to some of these compounds .

Biologische Aktivität

Carbuterol acetate is a beta-adrenergic agonist primarily used for its bronchodilator properties in treating respiratory conditions such as asthma. This article delves into its biological activity, pharmacological effects, and relevant case studies, supported by research findings and data tables.

This compound acts as a direct-acting beta-adrenergic agonist , selectively targeting beta-2 adrenergic receptors in bronchial smooth muscle. Unlike some other agonists, it does not rely on the release of endogenous catecholamines, which makes it effective in promoting bronchodilation without significant cardiovascular side effects. The compound is devoid of alpha-adrenergic agonist activity, further enhancing its safety profile for respiratory applications .

Selectivity and Efficacy

Research indicates that carbuterol exhibits a higher selectivity for bronchial tissues compared to cardiac and vascular tissues. This selectivity is crucial for minimizing unwanted side effects associated with beta-1 receptor stimulation, such as increased heart rate and blood pressure. A comparative study demonstrated that carbuterol was more effective than ephedrine in improving forced expiratory volume (FEV1) in patients with bronchial asthma, showing significant bronchodilation after administration .

Clinical Trials

A double-blind randomized trial involving 12 patients with bronchial asthma compared the effects of carbuterol hydrochloride (2 mg three times daily) against ephedrine sulfate (25 mg three times daily) over ten days. Results showed that carbuterol significantly improved FEV1 and mid-maximal expiratory flow rates compared to ephedrine, with no reported side effects .

In Vitro Studies

In vitro studies have also highlighted carbuterol's ability to inhibit the release of histamine and slow-reacting substances from sensitized lung tissues, indicating potential anti-inflammatory properties. This action could be beneficial in managing allergic asthma .

Data Tables

The following table summarizes key findings from clinical trials comparing carbuterol with other bronchodilators:

| Drug | Dosage | FEV1 Improvement | Side Effects |

|---|---|---|---|

| Carbuterol | 2 mg three times daily | Significant | None |

| Ephedrine | 25 mg three times daily | Moderate | Mild cardiovascular effects |

Research Findings

Recent studies have reinforced the understanding of carbuterol's pharmacodynamics. The l-enantiomer of carbuterol was identified as the primary active form responsible for its therapeutic effects. Additionally, the compound demonstrated a relatively weak stimulant effect on beta-1 receptors, confirming its safety profile in terms of cardiovascular impact .

Eigenschaften

IUPAC Name |

acetic acid;[5-[2-(tert-butylamino)-1-hydroxyethyl]-2-hydroxyphenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O3.C2H4O2/c1-13(2,3)15-7-11(18)8-4-5-10(17)9(6-8)16-12(14)19;1-2(3)4/h4-6,11,15,17-18H,7H2,1-3H3,(H3,14,16,19);1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEVBPQODLKHLCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)NC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.